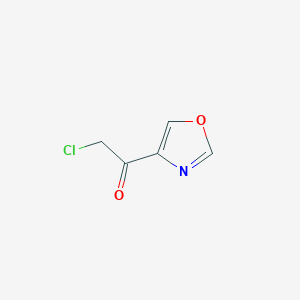

2-Chloro-1-oxazol-4-yl-ethanone

Description

Significance of Oxazole-Containing Frameworks in Advanced Organic Synthesis

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is not merely a passive component of a molecule; it actively influences a compound's biological and chemical properties. Oxazole and its derivatives are integral to a wide array of biologically active compounds, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer activities. pharmaguideline.comijpsonline.com The oxazole nucleus is a key feature in numerous natural products and synthetic pharmaceuticals. nih.gov

The significance of the oxazole framework can be attributed to several factors:

Bioisosterism: The oxazole ring can act as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Metabolic Stability: The aromatic nature of the oxazole ring often imparts a degree of metabolic stability to the parent molecule.

Synthetic Versatility: The oxazole ring can be synthesized through various established methods, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and from α-haloketones. pharmaguideline.com It can also participate in a range of chemical transformations, acting as a diene in Diels-Alder reactions, for example. pharmaguideline.com

The incorporation of an oxazole moiety into a molecular structure can therefore be a strategic decision in the design of new chemical entities with specific biological targets or material properties.

Role of α-Haloketones as Key Synthetic Intermediates

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement of functional groups makes them highly reactive and exceptionally useful as intermediates in organic synthesis. The electrophilicity of both the carbonyl carbon and the α-carbon makes them susceptible to attack by a wide variety of nucleophiles.

The primary roles of α-haloketones in synthesis include:

Alkylation of Nucleophiles: They are excellent alkylating agents for a broad range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to the construction of more complex molecular frameworks.

Heterocycle Synthesis: The reaction of α-haloketones with various binucleophiles is a cornerstone of heterocyclic chemistry. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. Similarly, they are precursors to furans, imidazoles, and, as is relevant to this article, oxazoles.

Precursors to Other Functional Groups: The halogen atom can be displaced to introduce other functionalities, or the entire α-haloketone unit can be transformed into other structural motifs through rearrangements like the Favorskii rearrangement.

The presence of the α-chloro-ketone functionality in 2-Chloro-1-oxazol-4-yl-ethanone is therefore a strong indicator of its potential as a versatile building block for the synthesis of more elaborate molecules.

Current Research Landscape and Academic Focus on this compound

While extensive research on this compound as a standalone compound is not widely published, its significance can be inferred from its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The combination of the reactive α-haloketone and the biologically relevant oxazole ring makes it a valuable precursor.

For instance, a European patent describes the preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, a structurally similar compound, as a valuable intermediate for insecticidal pyridinium (B92312) compounds. This highlights the industrial importance of such α-halo-heterocyclic ketones. The synthesis of these types of compounds often involves the reaction of a heterocyclic Grignard reagent with a protected chloroacetyl species.

In the broader context of academic research, the focus is often on the development of novel synthetic methodologies for creating substituted oxazoles and on the use of α-haloketones in the construction of diverse heterocyclic systems. Research in this area often involves the exploration of new catalysts and reaction conditions to improve yields and selectivities. While direct studies on this compound are not abundant in the public domain, it is highly probable that this compound is utilized in proprietary research and development for the creation of new chemical entities with potential biological activity. Its commercial availability from various chemical suppliers further suggests its use as a building block in both academic and industrial laboratories. biosynth.comlab-chemicals.com

The reactivity of the α-chloro-ketone moiety allows for its use in nucleophilic substitution reactions to introduce a variety of side chains, leading to the generation of libraries of compounds for biological screening. For example, its reaction with a triazole can lead to the formation of a key intermediate for fungicides like prothioconazole. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAVKNLLTKHRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216314-67-8 | |

| Record name | 2-chloro-1-(1,3-oxazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes to 2 Chloro 1 Oxazol 4 Yl Ethanone

Direct Halogenation Approaches to the Ethane-1-one Moiety Adjacent to the Oxazole (B20620) Ring

A direct and seemingly straightforward route to 2-chloro-1-oxazol-4-yl-ethanone involves the α-chlorination of the ethanone (B97240) moiety of a suitable precursor, namely 1-(oxazol-4-yl)ethanone. This approach is predicated on the reactivity of the α-carbon of the ketone. The electron-withdrawing nature of the adjacent carbonyl group acidifies the α-protons, making them susceptible to removal by a base and subsequent reaction with an electrophilic chlorine source.

Common reagents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reaction is typically carried out in an inert solvent. For instance, the direct organocatalytic enantioselective α-chlorination of aldehydes using NCS as the chlorine source has been successfully developed, suggesting the feasibility of similar transformations on ketones. nih.gov

While specific documented examples for the direct chlorination of 1-(oxazol-4-yl)ethanone are not prevalent in readily available literature, the general principles of ketone halogenation provide a strong theoretical basis for this synthetic strategy. The reaction would likely proceed via an enol or enolate intermediate of 1-(oxazol-4-yl)ethanone, which would then react with the chlorinating agent.

Table 1: Potential Conditions for Direct α-Chlorination of 1-(Oxazol-4-yl)ethanone

| Chlorinating Agent | Catalyst/Base | Solvent | Plausible Conditions |

| Sulfuryl chloride (SO₂Cl₂) | None or acid catalyst | Dichloromethane, Chloroform | Room temperature or gentle heating |

| N-Chlorosuccinimide (NCS) | Acid or base catalyst | Tetrahydrofuran, Acetonitrile | Room temperature or reflux |

| Chlorine (Cl₂) | Acid catalyst | Acetic acid, Chlorinated solvents | Controlled temperature |

It is important to note that the reactivity of the oxazole ring itself towards electrophilic reagents must be considered. While oxazoles are generally less reactive towards electrophilic substitution than other five-membered heterocycles like pyrrole (B145914) or furan, the reaction conditions would need to be carefully controlled to avoid unwanted side reactions on the heterocyclic core. pharmaguideline.com

Convergent Syntheses Involving Oxazole Ring Formation

Convergent synthetic strategies offer a powerful alternative to the direct modification of a pre-existing oxazole. In these approaches, the oxazole ring is constructed from simpler, acyclic precursors, often incorporating the desired substituents at various stages of the synthesis.

Bredereck Reaction Variants Utilizing α-Haloketone Substrates

The Bredereck reaction provides a classic and efficient method for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is particularly relevant as it can be adapted to introduce the required acetyl group or a precursor at the 4-position of the oxazole ring.

A plausible pathway to a precursor of the target molecule could involve the reaction of a suitably protected α-haloketone with formamide (B127407). For example, the reaction of 1,3-dichloroacetone (B141476) with formamide could theoretically lead to the formation of 4-(chloromethyl)oxazole. Subsequent functional group manipulation would be required to introduce the ethanone moiety. Alternatively, using an α-haloketone that already contains a protected ketone functionality could lead more directly to a 4-acyloxazole derivative.

Table 2: Representative Bredereck Reaction for Oxazole Synthesis

| α-Haloketone Substrate | Amide | Catalyst/Conditions | Product Type |

| α-Bromoacetophenone | Benzamide | Reflux | 2,4-Diphenyloxazole |

| 1,3-Dichloroacetone | Formamide | Heating | 4-(Chloromethyl)oxazole (Plausible) |

| Ethyl 4-chloro-3-oxobutanoate | Formamide | Heating | Ethyl 4-(oxazol-4-yl)acetate (Plausible) |

Robinson-Gabriel-Type Cyclizations for the Oxazole Core

The Robinson-Gabriel synthesis is a fundamental method for oxazole formation, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. pharmaguideline.com

To apply this to the synthesis of this compound, a suitable 2-acylamino-ketone precursor would be required. For instance, a compound like N-(1-chloro-3-oxobutan-2-yl)formamide could theoretically undergo cyclodehydration to yield 4-(chloroacetyl)oxazole. The synthesis of the starting 2-acylamino-ketone can often be achieved through the Dakin-West reaction. wikipedia.org

Recent modifications, such as a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template, have expanded the utility of this reaction for creating diverse substituted oxazoles. wikipedia.org

Table 3: General Robinson-Gabriel Cyclization

| 2-Acylamino-ketone Precursor | Dehydrating Agent | Solvent | Product |

| 2-Benzamidoacetophenone | Concentrated H₂SO₄ | - | 2,5-Diphenyloxazole |

| N-(1-Aryl-3-methyl-1-oxobutan-2-yl)benzamide | POCl₃ | Reflux | 5-Aryl-4-isopropyl-2-phenyloxazole |

| N-(1-Chloro-3-oxobutan-2-yl)formamide (Plausible) | H₂SO₄ or POCl₃ | Inert solvent | 4-(Chloroacetyl)oxazole (Plausible) |

Adaptations of Van Leusen Oxazole Synthesis Methodologies

The Van Leusen oxazole synthesis is a versatile reaction that typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org However, adaptations of this methodology can be employed to generate 4-substituted oxazoles.

A one-pot Van Leusen synthesis has been developed for the preparation of 4,5-disubstituted oxazoles using TosMIC, aliphatic halides, and various aldehydes in ionic liquids. ijpsonline.com This approach could potentially be utilized to construct an oxazole ring with a functionalized substituent at the 4-position, which could then be converted to the desired chloroacetyl group. For example, using a protected halo-aldehyde could introduce the necessary functionality.

Furthermore, the synthesis of 4-formyloxazole via the Van Leusen approach, followed by a Grignard reaction and subsequent oxidation, presents a viable, albeit multi-step, pathway to 4-acyloxazoles.

Table 4: Van Leusen Reaction Variants for Substituted Oxazoles

| Aldehyde | Isocyanide | Additional Reagent | Product Type |

| Benzaldehyde | TosMIC | Base (e.g., K₂CO₃) | 5-Phenyloxazole |

| Various aldehydes | TosMIC | Aliphatic halide, Ionic Liquid | 4,5-Disubstituted oxazoles |

| Glyoxal (protected) | TosMIC | Base | 4-Formyloxazole (Plausible) |

Other Heterocycle-Forming Reactions Yielding 4-Substituted Oxazoles

Several other synthetic methods have been reported for the preparation of 4-substituted oxazoles, which could serve as precursors to this compound.

One notable method involves the condensation of aromatic aldehydes with hydroxyimino-β-diketones in the presence of dry hydrogen chloride, followed by reduction of the intermediate N-oxides to yield 4-acetyl-oxazoles. rsc.org These 4-acetyl-oxazoles are ideal precursors for the direct α-chlorination step described in section 2.1.

Another innovative approach describes the facile preparation of 4-keto-oxazole derivatives from 3-oxazoline-4-carboxylates through their reaction with Grignard reagents. acs.org This method provides a direct entry to the 4-keto-oxazole scaffold.

Precursors and Starting Materials Employed in this compound Synthesis

The synthesis of this compound relies on a variety of precursor molecules, the choice of which depends on the selected synthetic route. A summary of key starting materials and their roles is provided below.

Table 5: Key Precursors and Their Roles in the Synthesis

| Precursor | Chemical Structure | Role in Synthesis |

| 1-(Oxazol-4-yl)ethanone | C₅H₅NO₂ | Direct precursor for α-chlorination. |

| α-Haloketones (e.g., 1,3-dichloroacetone) | C₃H₄Cl₂O | Key substrate in the Bredereck reaction for forming the oxazole ring. |

| Formamide | CH₃NO | Source of the N1-C2 fragment of the oxazole ring in the Bredereck reaction. |

| 2-Acylamino-ketones | General Formula: R-CO-NH-CH(R')-CO-R'' | Core structure for the Robinson-Gabriel cyclization to form the oxazole ring. |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | A versatile C1 building block for the Van Leusen oxazole synthesis. |

| Aldehydes (various) | General Formula: R-CHO | React with TosMIC in the Van Leusen synthesis to form the oxazole ring. |

| Hydroxyimino-β-diketones | General Formula: R-CO-C(=NOH)-CO-R' | React with aldehydes to form 4-acetyl-oxazole N-oxides. |

| 3-Oxazoline-4-carboxylates | C₅H₇NO₃ (example) | Intermediates for the synthesis of 4-keto-oxazoles. |

The selection of the most appropriate synthetic route and corresponding precursors will depend on factors such as the availability of starting materials, desired yield, and the scalability of the process. While direct synthesis of this compound may not be extensively documented, the established principles of oxazole synthesis provide a robust framework for its preparation through various convergent and linear strategies.

Modern Catalytic and Sustainable Approaches in the Preparation of this compound

The contemporary synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of catalytic methods and sustainable reagents to minimize environmental impact. These approaches focus on two key stages: the formation of the 1-(oxazol-4-yl)ethanone intermediate and its subsequent α-chlorination.

Catalytic and Sustainable Synthesis of the 1-(Oxazol-4-yl)ethanone Intermediate

Several classical methods for oxazole ring synthesis, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction, can be adapted with modern catalytic and sustainable techniques to produce the key intermediate, 1-(oxazol-4-yl)ethanone. wikipedia.orgwikipedia.orgmdpi.com

The Van Leusen oxazole synthesis , for instance, offers a versatile route starting from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org Modern adaptations of this reaction may employ milder bases and more environmentally benign solvents.

The Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino-ketones, has also been a cornerstone in oxazole formation. wikipedia.org Advances in this area include the use of milder dehydrating agents and one-pot procedures to improve efficiency and reduce waste.

A significant advancement in sustainable chemistry is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and energy consumption for the formation of oxazole derivatives. The use of ionic liquids as recyclable reaction media also presents a greener alternative to volatile organic solvents.

Catalytic and Sustainable α-Chlorination of 1-(Oxazol-4-yl)ethanone

The final step in the synthesis of this compound is the selective α-chlorination of the acetyl group of the 1-(oxazol-4-yl)ethanone intermediate. Traditional chlorination methods often employ harsh and toxic reagents. Modern approaches focus on the use of milder and more selective chlorinating agents, often in conjunction with catalysts.

N-Chlorosuccinimide (NCS) is a widely used reagent for α-chlorination that is considered a safer alternative to gaseous chlorine. isca.meorganic-chemistry.orgcommonorganicchemistry.com The reaction can be carried out under various conditions, and the use of a catalyst can enhance its efficiency and selectivity.

| Catalyst/Reagent System | Substrate | Product | Key Features |

| N-Chlorosuccinimide (NCS) | Acetyl-substituted heterocycles | α-Chloroacetyl-substituted heterocycles | Milder chlorinating agent, improved safety profile. isca.mecommonorganicchemistry.com |

| NaCl / Chiral Thiourea (B124793) Catalyst | Racemic α-keto sulfonium (B1226848) salts | Enantioenriched α-chloro ketones | Green and inexpensive chlorine source, high enantioselectivity. nih.gov |

Recent research has explored the use of sodium chloride (NaCl) as a green and inexpensive chlorine source for the α-chlorination of ketones. nih.gov This method, often catalyzed by a chiral thiourea derivative, allows for enantioselective chlorination, a significant advancement in asymmetric synthesis. nih.gov While not yet specifically documented for 1-(oxazol-4-yl)ethanone, this approach holds promise for a more sustainable production of chiral derivatives of the target compound.

Organocatalysis has also emerged as a powerful tool in sustainable chemistry. Chiral secondary amines have been used to catalyze the enantioselective α-chlorination of aldehydes and ketones, offering a metal-free and environmentally friendly alternative to traditional methods.

The table below summarizes some modern reagents and catalysts for the α-chlorination of ketones, which could be applicable to the synthesis of this compound.

Table 1: Modern Reagents and Catalysts for α-Chlorination of Ketones

| Reagent/Catalyst | Description | Advantages |

| N-Chlorosuccinimide (NCS) | A solid, easy-to-handle chlorinating agent. | Safer than chlorine gas, good selectivity for α-position. isca.meorganic-chemistry.orgcommonorganicchemistry.com |

| Sodium Chloride (NaCl) | An inexpensive and environmentally benign source of chloride. | Sustainable, can be used in catalytic enantioselective systems. nih.gov |

| Chiral Thiourea Catalysts | Organocatalysts for asymmetric transformations. | Enable enantioselective chlorination with high efficiency. nih.gov |

| Chiral Secondary Amines | Organocatalysts for enamine-based activation. | Metal-free, promote enantioselective α-halogenation. |

The development of these catalytic and sustainable methods is crucial for the environmentally responsible production of this compound and other valuable chemical compounds. Future research will likely focus on further refining these methods to improve yields, reduce catalyst loading, and expand their applicability to a wider range of substrates.

Reactivity and Transformational Chemistry of 2 Chloro 1 Oxazol 4 Yl Ethanone

Reactions at the α-Chloro Ketone Moiety

The α-chloro ketone functional group is a key site of reactivity in 2-Chloro-1-oxazol-4-yl-ethanone, participating in a variety of chemical transformations. The electrophilic nature of the α-carbon and the carbonyl carbon allows for a range of reactions, from nucleophilic substitutions to additions and condensations.

Nucleophilic Displacement Reactions at the α-Carbon Center

The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to the construction of new carbon-heteroatom and carbon-carbon bonds. A prominent example of this is the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings.

In a reaction analogous to the Hantzsch synthesis, this compound can react with thioamides or thioureas to form 4-(oxazol-4-yl)thiazole derivatives. nih.gov The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide/thiourea (B124793) on the electrophilic α-carbon of the ketone, displacing the chloride ion. Subsequent cyclization and dehydration lead to the formation of the thiazole ring. This transformation highlights the utility of this compound as a precursor for more complex heterocyclic systems. synarchive.comorganic-chemistry.org

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Thioamide (R-C(S)NH₂) | 2-Substituted-4-(oxazol-4-yl)thiazole | Nucleophilic Substitution / Cyclocondensation |

| This compound | Thiourea (H₂N-C(S)-NH₂) | 2-Amino-4-(oxazol-4-yl)thiazole | Nucleophilic Substitution / Cyclocondensation |

Functionalization and Derivatization of the Carbonyl Group

The carbonyl group in this compound is an electrophilic center that can undergo a variety of nucleophilic addition reactions. These reactions allow for the modification and functionalization of this part of the molecule. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Furthermore, the carbonyl group can be a handle for the synthesis of other functional groups. For example, its reaction with primary amines can lead to the formation of imines, which can then be further modified. The preparation of 4-keto-oxazole derivatives has been demonstrated through the reaction of 3-oxazoline-4-carboxylates with Grignard reagents, indicating the accessibility and reactivity of the ketone functionality in such systems. nih.govacs.org

| Reagent | Product Type (after workup) |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Primary Amine (R-NH₂) | Imine |

| Hydrazine (H₂N-NH₂) | Hydrazone |

Reactions Involving Enolization and Tautomerism

Like other ketones, this compound can undergo keto-enol tautomerism. The presence of a hydrogen atom on the α-carbon allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. pdx.eduyoutube.com The formation of an enolate anion creates a nucleophilic center at the α-carbon, which can then react with various electrophiles.

However, the presence of the electron-withdrawing oxazole (B20620) ring is expected to influence the acidity of the α-proton and thus the ease of enolization. Base-promoted α-halogenation of ketones often leads to polyhalogenation because the introduced halogen further increases the acidity of the remaining α-protons. libretexts.orglibretexts.org In the case of this compound, treatment with a base could potentially lead to further substitution at the α-carbon if other halogens are present in the reaction mixture, or it could facilitate other reactions such as Favorskii-type rearrangements, depending on the reaction conditions.

Reactivity of the Oxazole Heterocyclic Ring

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two heteroatoms, oxygen and nitrogen. The electron-withdrawing nature of these atoms generally makes the ring electron-deficient.

Electrophilic Aromatic Substitution Patterns on the Oxazole Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient character. pharmaguideline.com When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon. tandfonline.comslideshare.net The presence of an electron-donating group on the ring can activate it towards electrophilic attack.

In this compound, the 4-acyl group is strongly electron-withdrawing. This deactivates the oxazole ring towards electrophilic aromatic substitution, making reactions like nitration, sulfonation, and Friedel-Crafts acylation highly unlikely to occur on the oxazole nucleus itself. Any electrophilic attack would preferentially occur at other, more reactive sites in the molecule if present.

Nucleophilic Additions and Substitutions on the Oxazole Ring System

Nucleophilic substitution on an unsubstituted oxazole ring is rare. pharmaguideline.comtandfonline.com However, the presence of a good leaving group and activating electron-withdrawing substituents can facilitate such reactions. The most likely position for nucleophilic attack on the oxazole ring is the C2 position, followed by the C5 position. pharmaguideline.com In this compound, the electron-withdrawing 4-acyl group may render the C2 and C5 positions more susceptible to nucleophilic attack. If a suitable leaving group were present at one of these positions, nucleophilic aromatic substitution could be possible.

More commonly, strong nucleophiles can lead to ring-opening of the oxazole heterocycle. pharmaguideline.com The attack of a nucleophile can induce cleavage of the ring, leading to the formation of acyclic intermediates which can then potentially cyclize to form different heterocyclic systems. For example, treatment with ammonia (B1221849) or amines can lead to the transformation of oxazoles into imidazoles.

Chemoselectivity in Multifunctional Transformations of this compound

The presence of two distinct reactive sites in this compound—the α-chloroketone and the oxazole ring—presents a challenge and an opportunity for chemoselective transformations. The ability to selectively modify one functional group while leaving the other intact is a key consideration in the synthetic utility of this compound.

The α-chloroketone moiety is a potent electrophile, susceptible to nucleophilic substitution at the α-carbon and nucleophilic addition at the carbonyl carbon. The oxazole ring, while generally less reactive, can also undergo nucleophilic attack, particularly at the C2 position, and can be sensitive to strongly acidic or basic conditions.

Selective Reduction of the Ketone:

The carbonyl group of the α-chloroketone can be selectively reduced to a secondary alcohol. This transformation requires a careful choice of reducing agent to avoid competing reactions, such as reduction of the oxazole ring or nucleophilic attack by the hydride on the α-carbon.

Mild reducing agents are typically employed for such chemoselective reductions. For instance, sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of ketones and is generally unreactive towards less reactive functional groups like oxazoles under standard conditions. libretexts.org In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less chemoselective and could potentially lead to a mixture of products. libretexts.org

The table below summarizes the expected outcomes of the reduction of this compound with different reducing agents, based on general principles of chemoselectivity.

| Reducing Agent | Expected Major Product | Rationale |

| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(oxazol-4-yl)ethanol | Chemoselective reduction of the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of products | Non-selective reduction may affect both the ketone and the oxazole ring. |

Selective Nucleophilic Substitution at the α-Carbon:

The chlorine atom in the α-position to the carbonyl group is a good leaving group, making this carbon susceptible to nucleophilic substitution. A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.

To achieve high chemoselectivity, the reaction conditions must be controlled to prevent side reactions with the oxazole ring. For example, using a weak base and a soft nucleophile would favor the desired Sₙ2 reaction at the α-carbon over potential reactions at the oxazole ring.

The following table illustrates potential chemoselective nucleophilic substitution reactions on this compound.

| Nucleophile | Reagent | Expected Product |

| Amine | R₂NH | 2-(Dialkylamino)-1-(oxazol-4-yl)ethanone |

| Thiol | RSH | 2-(Alkylthio)-1-(oxazol-4-yl)ethanone |

| Carboxylate | RCOO⁻ | 2-Oxo-2-(oxazol-4-yl)ethyl carboxylate |

Derivatization and Synthetic Utility of 2 Chloro 1 Oxazol 4 Yl Ethanone

Synthesis of Advanced Oxazole-Based Building Blocks from 2-Chloro-1-oxazol-4-yl-ethanone

The presence of a reactive α-chloroacetyl group attached to the oxazole (B20620) ring at the 4-position makes this compound an ideal starting material for the construction of various advanced heterocyclic building blocks. The electrophilic nature of the carbon atom adjacent to the carbonyl group allows for facile nucleophilic substitution reactions, leading to the introduction of diverse functionalities.

One of the most well-established applications of α-haloketones is the Hantzsch thiazole (B1198619) synthesis. In this reaction, this compound can be condensed with a thiourea (B124793) or thioamide to afford 2-amino-4-(oxazol-4-yl)thiazole derivatives. This reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring. The resulting oxazolyl-thiazole scaffold is a common motif in medicinal chemistry.

Similarly, the reaction of this compound with amidines provides a direct route to 2,4-disubstituted imidazoles. The reaction mechanism involves the initial formation of an N-acylated amidine intermediate, which then undergoes intramolecular cyclization to furnish the imidazole (B134444) ring. This method allows for the introduction of a wide variety of substituents on the imidazole ring, depending on the choice of the starting amidine.

The following table summarizes the synthesis of some advanced oxazole-based building blocks starting from this compound:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(oxazol-4-yl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | N-Arylthioureas | 2-(Arylamino)-4-(oxazol-4-yl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Benzamidine | 2-Phenyl-4-(oxazol-4-yl)-1H-imidazole | Imidazole Synthesis |

| This compound | Guanidine | 2-Amino-4-(oxazol-4-yl)-1H-imidazole | Imidazole Synthesis |

Formation of Fused and Spiro-Heterocyclic Systems

The reactivity of this compound extends to the construction of more complex polycyclic systems, including fused and spiro-heterocycles. These structures are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents.

The synthesis of fused heterocyclic systems can be achieved by reacting this compound with bifunctional nucleophiles. For instance, condensation with a 2-aminopyridine (B139424) derivative bearing a nucleophilic substituent on the pyridine (B92270) ring can lead to the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. The reaction likely proceeds through an initial N-alkylation followed by an intramolecular cyclization.

The formation of spiro-heterocyclic systems can be envisioned through multi-step sequences or multicomponent reactions. A plausible strategy involves the initial conversion of this compound into a more elaborate intermediate, which then undergoes a spirocyclization reaction. For example, a [3+2] cycloaddition reaction between an in situ generated azomethine ylide and a derivative of this compound where the chloro group has been replaced by a suitable dipolarophile could potentially lead to spiro-pyrrolidine-oxazole systems.

While specific examples starting directly from this compound are not extensively documented in publicly available literature, the following table provides illustrative examples of how analogous α-haloketones are used to form such systems.

| α-Haloketone Type | Reaction Partner(s) | Resulting System | Reaction Type |

| α-Bromoketone | 2-Amino-3-hydroxypyridine | Oxazolo[4,5-b]pyridine | Condensation/Cyclization |

| α-Halohydroxamate | 2-Arylidene cycloalkanone | Spirocyclic oxazole | [3+2] Cycloaddition |

| α-Chloroketone | Isatin, Amino Acid | Spirooxindole-pyrrolidine | 1,3-Dipolar Cycloaddition |

Application as a Precursor in the Synthesis of Diverse Carbon and Heterocyclic Frameworks

Beyond the synthesis of thiazoles and imidazoles, this compound is a valuable precursor for a wide range of other carbon and heterocyclic frameworks. Its ability to participate in various classical and modern organic reactions opens up avenues for the construction of novel molecular scaffolds.

The α-chloroacetyl moiety can be utilized in reactions such as the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. By reacting this compound with an activated nitrile and elemental sulfur in the presence of a base, one could potentially synthesize 2-amino-3-cyano-4-(oxazol-4-yl)thiophenes.

Furthermore, the carbonyl group of this compound can be a handle for further transformations. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and the introduction of diverse functional groups. Subsequent intramolecular reactions of these intermediates can then be used to construct a variety of carbocyclic and heterocyclic rings.

The following table highlights the potential of this compound as a precursor for diverse molecular frameworks, based on the known reactivity of α-haloketones.

| Reaction Type | Reagents | Potential Product Framework |

| Gewald Reaction | Activated Nitrile, Sulfur, Base | 2-Aminothiophene |

| Knoevenagel Condensation | Malononitrile | Substituted Alkene |

| Multicomponent Reaction | Aldehyde, Amine, Isocyanide | Highly substituted imidazole |

| Cyclocondensation | Hydrazine derivatives | Pyridazine derivatives |

Mechanistic and Computational Studies Pertaining to 2 Chloro 1 Oxazol 4 Yl Ethanone

Elucidation of Reaction Mechanisms in Key Transformations

The primary reactive site of 2-Chloro-1-oxazol-4-yl-ethanone is the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This activation makes it susceptible to nucleophilic substitution reactions, which are key transformations for this class of compounds. nih.gov

The predominant mechanism for the reaction of α-haloketones with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. utexas.edulibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the halogen, and the halide ion is simultaneously displaced. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the α-carbon if it is a chiral center. masterorganicchemistry.comyoutube.com The transition state of an SN2 reaction on an α-chloroketone involves a pentacoordinate carbon atom, which is sensitive to steric hindrance. utexas.edu

The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides. This is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov

In the context of this compound, a typical SN2 reaction would proceed as follows:

Step 1: A nucleophile (Nu-) approaches the carbon atom bonded to the chlorine, from the side opposite to the C-Cl bond.

Step 2: A transition state is formed where a partial bond exists between the nucleophile and the carbon, and the carbon-chlorine bond is partially broken.

Step 3: The carbon-chlorine bond breaks completely, expelling the chloride ion (Cl-) as the leaving group, and a new bond is formed between the carbon and the nucleophile.

Under certain conditions, particularly with bulky nucleophiles or in the presence of a strong, non-nucleophilic base, elimination reactions (E2 mechanism) can compete with substitution. However, for most nucleophiles, substitution is the major pathway. utexas.edu The formation of an enolate intermediate under basic conditions can also lead to different reaction pathways, such as Favorskii rearrangement, although this is more common with α-haloketones that have an α'-proton.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of the key transformations of this compound, particularly nucleophilic substitution, are expected to follow second-order rate laws, characteristic of SN2 reactions. The reaction rate would be dependent on the concentrations of both the α-chloroketone and the nucleophile. libretexts.orgyoutube.com

Rate = k[C5H4ClNO2][Nucleophile]

The rate constant, k, would be influenced by several factors:

The nature of the nucleophile: Stronger, less sterically hindered nucleophiles will lead to a faster reaction rate.

The solvent: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. utexas.edu

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Theoretical Calculations and Quantum Chemical Modeling

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the properties of molecules like this compound. irjweb.comnih.gov Such studies provide insights that complement experimental findings.

DFT calculations can be employed to determine the optimized molecular geometry and electronic properties of this compound. Key parameters that can be predicted include bond lengths, bond angles, and dihedral angles.

The electronic properties are crucial for predicting reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The LUMO is expected to be localized on the α-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a predictor of chemical reactivity; a smaller energy gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of positive potential (electrophilic) around the α-carbon and the carbonyl carbon, and negative potential (nucleophilic) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen.

Below is a table of predicted electronic properties for this compound based on DFT calculations for analogous oxazole derivatives. irjweb.com

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

| Electrophilicity Index | ~ 3.0 eV | Measures the propensity to accept electrons |

Note: The values in this table are estimations based on computational studies of similar oxazole derivatives and are intended for illustrative purposes.

Computational chemistry allows for the detailed study of reaction pathways by locating and characterizing transition states. For the SN2 reaction of this compound with a nucleophile, the geometry and energy of the pentacoordinate transition state can be calculated.

The activation energy (Ea) for the reaction can be determined from the energy difference between the reactants and the transition state. This calculated activation energy can then be used to estimate the theoretical reaction rate constant using transition state theory.

By mapping the potential energy surface, alternative reaction pathways, such as an SN1 mechanism (involving a carbocation intermediate) or elimination pathways, can also be investigated. scholaris.ca Computational results for similar α-haloketones strongly favor the SN2 pathway due to the high energy of the alternative intermediates. nih.gov

The following table summarizes the type of data that can be obtained from a transition state analysis for the reaction of this compound with a model nucleophile (e.g., OH-).

| Parameter | Description | Predicted Outcome |

| Activation Energy (Ea) | The energy barrier for the reaction. | Moderately low, consistent with a facile reaction. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Trigonal bipyramidal geometry at the α-carbon. |

| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. | One imaginary frequency corresponding to the C-Cl bond breaking and C-Nu bond forming. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Exothermic (negative value). |

Note: The predicted outcomes are based on established principles of SN2 reactions and computational studies of analogous systems.

Future Directions and Emerging Research Avenues for 2 Chloro 1 Oxazol 4 Yl Ethanone

Exploration of Uncharted Reactivity Manifolds

The dual functionality of 2-Chloro-1-oxazol-4-yl-ethanone opens the door to a wide array of potential chemical transformations that remain largely unexplored. The electrophilic nature of the carbon bearing the chlorine atom, enhanced by the adjacent carbonyl group, makes it a prime target for nucleophilic substitution reactions. libretexts.org Concurrently, the oxazole (B20620) ring itself offers sites for various chemical modifications. tandfonline.compharmaguideline.com

Future research could systematically investigate the reaction of this compound with a diverse range of nucleophiles. This could lead to the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. For instance, reaction with amines, thiols, or alcohols could yield a library of substituted oxazole compounds. The inherent reactivity of the α-chloro ketone also makes it a suitable substrate for classic reactions such as the Favorskii rearrangement, which would lead to ring-contracted carboxylic acid derivatives. libretexts.org

The oxazole ring itself is known to participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.comresearchgate.net Exploring the dienophilic or dienic character of this compound in cycloaddition reactions could lead to the formation of complex polycyclic heterocyclic systems. Furthermore, electrophilic substitution on the oxazole ring, typically favored at the C5 position, presents another avenue for functionalization, although the presence of the deactivating acyl group at C4 might necessitate carefully chosen reaction conditions. tandfonline.compharmaguideline.com

A summary of potential, yet unexplored, reactions is presented in the table below.

| Reaction Type | Potential Reagents | Expected Product Class | Potential Significance |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Azides | Substituted α-amino/thio/alkoxy/azido ketones | Synthesis of novel bioactive scaffolds |

| Favorskii Rearrangement | Strong bases (e.g., alkoxides) | Oxazole-4-carboxylic acid esters/amides | Access to functionalized oxazole derivatives |

| Hantzsch Thiazole (B1198619) Synthesis | Thioamides, Thioureas | Oxazolyl-thiazole derivatives | Creation of novel heterocyclic hybrids wikipedia.org |

| Cycloaddition (Diels-Alder) | Electron-rich/deficient dienophiles | Polycyclic heterocyclic compounds | Construction of complex molecular architectures |

| Electrophilic Aromatic Substitution | Nitrating/Sulfonating/Halogenating agents | C5-substituted oxazole derivatives | Functionalization of the oxazole core |

Green Chemistry Innovations in its Synthesis and Transformations

The principles of green chemistry offer a framework for developing more sustainable and environmentally benign methods for the synthesis and subsequent transformation of this compound. frontiersin.org Traditional methods for the synthesis of oxazoles and α-chloro ketones often involve hazardous reagents and solvents. ijpsonline.compitt.edu

Future research could focus on developing green synthetic routes. For instance, the use of microwave irradiation or ultrasound technology could significantly reduce reaction times and energy consumption in established synthetic pathways like the Robinson-Gabriel or Fischer oxazole syntheses. ijpsonline.comijpsonline.com The replacement of conventional volatile organic solvents with greener alternatives such as ionic liquids, deep eutectic solvents, or even water would be a significant advancement. ijpsonline.comkthmcollege.ac.in

Catalysis plays a pivotal role in green chemistry. The development of reusable, non-toxic catalysts for the synthesis of the oxazole ring is a key research area. For example, metal-catalyzed (e.g., copper or palladium) direct arylation or cycloisomerization reactions could provide efficient and atom-economical routes to the oxazole core. tandfonline.com For the chlorination step, replacing traditional chlorinating agents with greener alternatives, such as using sodium chloride in an electrochemical process or employing organocatalytic methods, could minimize the generation of toxic waste. nih.govacs.orgorganic-chemistry.org

The following table outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Proposed Innovation | Potential Advantage |

| Alternative Energy Sources | Microwave-assisted or ultrasound-assisted synthesis | Reduced reaction times, lower energy consumption ijpsonline.comnih.gov |

| Greener Solvents | Use of water, ionic liquids, or deep eutectic solvents | Reduced use of volatile organic compounds frontiersin.orgijpsonline.com |

| Catalysis | Development of reusable solid-supported or metal catalysts | Improved atom economy, easier product purification tandfonline.com |

| Safer Reagents | Electrochemical chlorination using NaCl | Avoidance of corrosive and hazardous chlorinating agents nih.govacs.org |

| Atom Economy | One-pot or multicomponent reaction strategies | Increased efficiency, reduced waste generation kthmcollege.ac.inresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable production. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgnih.gov

Given that the synthesis of related α-halo ketones and oxazoles has been successfully demonstrated in flow reactors, it is highly probable that a continuous flow process for this compound could be developed. rsc.orgacs.orgnih.gov Such a system could involve the in-line generation of a reactive intermediate, which is immediately consumed in the subsequent step, thereby minimizing risks associated with its handling and storage. For example, a multi-step flow process could be designed where an appropriate precursor is first converted to an oxazole, followed by in-line chlorination. acs.org

Automated synthesis platforms can further accelerate the exploration of the chemical space around this molecule. researchgate.netchemistryworld.com By integrating robotic systems with flow reactors, it would be possible to rapidly synthesize a library of derivatives by systematically varying the starting materials and reaction conditions. This high-throughput approach would be invaluable for screening for biological activity or desirable material properties.

The table below summarizes the potential benefits of integrating flow chemistry and automation.

| Technology | Key Feature | Potential Advantage for this compound |

| Flow Chemistry | Microreactors, precise parameter control | Enhanced safety, improved yield and selectivity, easy scalability acs.orgscribd.com |

| Automated Synthesis | High-throughput screening, robotic handling | Rapid library generation for drug discovery, accelerated process optimization researchgate.net |

| In-line Purification | Integrated chromatography or extraction | Reduced manual labor, streamlined workflow, higher purity products nih.govnih.gov |

| Telescoped Reactions | Multi-step synthesis in a single continuous process | Increased efficiency, reduced waste and footprint acs.org |

Potential for Novel Catalyst and Reagent Design Inspired by its Chemical Features

The unique structural and electronic properties of this compound suggest its potential as a scaffold for the design of novel catalysts and reagents. The nitrogen atom in the oxazole ring can act as a ligand for metal centers, a feature that has been exploited in the development of oxazole-based catalysts for various transformations. mdpi.com

Future research could explore the use of this compound and its derivatives as ligands in transition metal catalysis. The combination of the N-donor from the oxazole and a potential second coordination site, which could be introduced via modification of the chloroacetyl group, could lead to novel bidentate or pincer-type ligands. These new catalyst systems could exhibit unique reactivity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. mdpi.com

Furthermore, the α-chloro ketone moiety itself can be a precursor to other functional groups that can participate in catalysis. For example, conversion of the chloride to a phosphonium (B103445) salt could generate a new class of organocatalysts. The chiral environment that can be created around the oxazole ring could also be exploited in asymmetric catalysis. Recent studies have shown the utility of chiral thiourea (B124793) catalysts for the enantioselective α-chlorination of ketones, a concept that could be extended to the synthesis of chiral derivatives of this compound. nih.govacs.org

The following table highlights potential avenues for catalyst and reagent design.

| Design Concept | Derived From | Potential Application |

| Metal Ligand | Oxazole nitrogen atom | Transition metal-catalyzed cross-coupling or hydrogenation mdpi.com |

| Organocatalyst | Modification of the α-chloro ketone | Asymmetric synthesis, phase-transfer catalysis nih.gov |

| Chiral Scaffold | Introduction of chirality on the oxazole or side chain | Enantioselective transformations |

| Bifunctional Catalyst | Combining a metal-binding site with a reactive functional group | Cooperative catalysis for complex reactions |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloro-1-oxazol-4-yl-ethanone, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of intermediates. Key steps include:

- Using anhydrous solvents (e.g., THF or DCM) to maintain reaction stability.

- Monitoring reaction progress via TLC or HPLC to detect side products like over-oxidized derivatives or hydrolysis byproducts.

- Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Critical Consideration : Contradictions in yield optimization (e.g., 60–85% yields across studies) may arise from differences in solvent purity or reaction time. Comparative studies using controlled parameters (e.g., fixed temperature at 60–80°C) are recommended .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) to confirm the oxazole ring and chloro/ketone substituents. Key signals: ~8.5 ppm (oxazole proton) and ~4.5 ppm (CHCl) .

- Mass Spectrometry : High-resolution MS (EI or ESI) to verify molecular ion peaks (e.g., m/z 145.54 [M]) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond angles and torsional strain in the oxazole ring. ORTEP-3 visualizes thermal ellipsoids for structural accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., C-Cl bond vs. oxazole C2/C5 positions). B3LYP/6-31G(d) basis sets are commonly used .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMF or THF) to assess steric hindrance from substituents. Compare activation energies for SN1 vs. SN2 pathways .

- Data Contradiction : Discrepancies between predicted and experimental reaction rates may stem from solvent polarity or implicit solvation models. Validate with kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies mitigate toxicity while preserving the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing Cl with CF or modifying the oxazole ring to thiazole). Test against Gram-positive/negative bacteria (MIC assays) .

- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to identify non-toxic derivatives. Prioritize compounds with selectivity indices >10 .

Q. How do electronic effects of substituents influence the electrophilicity of this compound in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates with para-substituted arylboronic acids (σ values). Electron-withdrawing groups (e.g., NO) enhance electrophilicity at the ketone carbonyl .

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) in Suzuki-Miyaura couplings. Use microwave-assisted heating (100°C, 30 min) to improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.